molecular formula C12H9FS B1589844 4-Fluoro diphenyl sulfide CAS No. 330-85-8

4-Fluoro diphenyl sulfide

Cat. No. B1589844
CAS RN: 330-85-8
M. Wt: 204.26 g/mol
InChI Key: GAIVWUFOYSDTHX-UHFFFAOYSA-N
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Description

4-Fluoro diphenyl sulfide is a chemical compound with the molecular formula C12H9FS . It is a derivative of diphenyl sulfide, an organosulfur compound that consists of two phenyl groups attached to a sulfur atom .


Synthesis Analysis

The synthesis of 4-Fluoro diphenyl sulfide involves several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . There are 15 synthesis methods available for 4-Fluoro diphenyl sulfide .


Molecular Structure Analysis

The molecular structure of 4-Fluoro diphenyl sulfide consists of a sulfur atom bonded to two phenyl groups, one of which has a fluorine atom attached .

Scientific Research Applications

Synthesis and Biological Activity

4-Fluoro diphenyl sulfide has been studied for its potential in synthesizing new compounds with biological activity. For instance, Sousa Júnior et al. (1996) synthesized various (4-alkylamino-4'-fluoro)-diphenyl sulphones, which, in preliminary evaluations, showed no effect on several types of bacteria and yeasts (Sousa Júnior, Miller, & Giesbrecht, 1996).

Polymer Synthesis

This compound has been utilized in the synthesis of polymers. Attwood et al. (1977) prepared several 4-halogenophenylsulphonylphenols, useful intermediates for the synthesis of poly(arylene ether sulphones), via various synthetic routes including the use of 4-fluoro-3'-hydroxydiphenyl sulphone (Attwood, Barr, Feasey, Leslie, Newton, & Rose, 1977).

Electrophilic Character Study

The compound has also been part of studies to understand the electrophilic nature of certain intermediates. Andō et al. (1980) conducted studies on the competitive oxidations of 4-monosubstituted diphenyl sulfides, indicating their electrophilic character (Andō, Kabe, & Mivazaki, 1980).

Photodegradation and Environmental Fate

The photochemical behavior of certain polychlorinated diphenyl sulfides, including derivatives of 4-fluoro diphenyl sulfide, has been studied to understand their environmental fate. Ge et al. (2019) investigated the photodegradation of these compounds on the surface of silica gel in aqueous environments, providing insights into their environmental transformation (Ge, Wang, Li, Wang, Wang, Qu, & Wang, 2019).

Fluorescent Molecular Probes

In the field of fluorescent molecular probes, Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles, incorporating a sulfonyl group at the 4 position of the phenyl ring, potentially involving 4-fluoro diphenyl sulfide derivatives. These compounds displayed strong solvent-dependent fluorescence, making them useful for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Safety and Hazards

The safety data sheet for 4-Fluoro diphenyl sulfide suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It also suggests wearing suitable protective clothing .

properties

IUPAC Name

1-fluoro-4-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIVWUFOYSDTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466503
Record name 4-Fluoro diphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330-85-8
Record name 4-Fluoro diphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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